An In-depth Technical Guide to NH2-Noda-GA: A Bifunctional Chelator for Radiopharmaceutical Development
An In-depth Technical Guide to NH2-Noda-GA: A Bifunctional Chelator for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional chelator NH2-Noda-GA, its chemical properties, and its application in the development of radiopharmaceuticals. The information is curated to assist researchers and professionals in drug development in understanding and utilizing this versatile molecule.
Core Chemical Structure and Properties of NH2-Noda-GA
NH2-Noda-GA, with the IUPAC name 5-(2-aminoethylamino)-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid, is a bifunctional chelator designed for stable incorporation of radiometals into biomolecules.[1] Its structure features a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core, which provides a high-affinity coordination site for various trivalent metal ions, linked to a glutamic acid (GA) derivative that presents a terminal primary amine (NH2) for bioconjugation.
The key components of the NH2-Noda-GA structure are:
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NODA (1,4,7-triazacyclononane-diacetic acid) Macrocycle: This cyclic backbone forms a stable complex with radiometals.
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Glutamic Acid (GA) Spacer: This linker enhances the solubility and pharmacokinetic properties of the resulting radiopharmaceutical.
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Terminal Amine (NH2) Group: This functional group provides a reactive handle for covalent attachment to targeting biomolecules such as peptides, antibodies, and small molecules.
| Property | Value |
| Molecular Formula | C17H31N5O7 |
| IUPAC Name | 5-(2-aminoethylamino)-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid |
| CAS Number | 1630114-57-6 |
| Molecular Weight | 417.46 g/mol |
| SMILES | C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCCN)C(=O)O)CC(=O)O |
Below is a 2D representation of the NH2-Noda-GA chemical structure.
Caption: 2D Chemical Structure of NH2-Noda-GA.
Experimental Protocols
Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol describes a general method for the radiolabeling of NH2-Noda-GA conjugated peptides with ⁶⁸Ga.
Materials:
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NH2-Noda-GA conjugated peptide
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⁶⁸Ge/⁶⁸Ga generator eluate (in 0.1 M HCl)
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Sodium acetate buffer (1 M, pH 4.5)
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Sterile water for injection
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C18 Sep-Pak cartridge
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Ethanol
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Saline
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Heating block or water bath
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Radio-TLC or HPLC system for quality control
Procedure:
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Preparation of Reaction Mixture:
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In a sterile vial, add a specific amount of the NH2-Noda-GA conjugated peptide (typically 5-20 µg).
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Add sodium acetate buffer to adjust the pH of the final reaction mixture to 4.0-4.5.
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Add the ⁶⁸Ga eluate (typically 1-2 mL, containing 100-500 MBq).
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Incubation:
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Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 5-10 minutes. Some conjugates may label efficiently at room temperature.
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Purification (Optional but Recommended):
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Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
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Load the reaction mixture onto the cartridge.
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Wash the cartridge with sterile water (10 mL) to remove unreacted ⁶⁸Ga.
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Elute the ⁶⁸Ga-labeled peptide with a small volume of ethanol/water mixture (e.g., 1 mL of 50% ethanol).
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Dilute the final product with saline for injection.
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Quality Control:
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Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.
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Bioconjugation to Peptides and Antibodies
This protocol outlines a general method for conjugating the primary amine of NH2-Noda-GA to a targeting biomolecule.
Materials:
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NH2-Noda-GA
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Targeting peptide or antibody with a reactive group (e.g., activated carboxylic acid)
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Coupling agents (e.g., HATU, HOBt, or EDC/NHS)
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Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent
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Diisopropylethylamine (DIPEA) or other non-nucleophilic base
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HPLC system for purification
Procedure:
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Activation of the Biomolecule (if necessary):
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If the biomolecule has a carboxylic acid group, it needs to be activated. Dissolve the biomolecule and coupling agents (e.g., EDC and NHS) in an appropriate solvent.
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Conjugation Reaction:
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Dissolve NH2-Noda-GA in DMF.
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Add the activated biomolecule solution to the NH2-Noda-GA solution.
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Add DIPEA to the reaction mixture to act as a base.
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Stir the reaction at room temperature for several hours to overnight.
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Purification:
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Purify the resulting conjugate by preparative HPLC to remove unreacted starting materials and byproducts.
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Characterization:
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Confirm the identity and purity of the final conjugate using analytical HPLC and mass spectrometry.
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Quantitative Data
Biodistribution of ⁶⁸Ga-labeled NODAGA-RGD in Tumor-Bearing Mice
The following table summarizes the biodistribution of a ⁶⁸Ga-labeled RGD peptide conjugate with NODAGA in mice bearing tumor xenografts. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at different time points post-injection.
| Organ | 60 min (%ID/g ± SD) | 120 min (%ID/g ± SD) |
| Blood | 0.25 ± 0.03 | 0.15 ± 0.02 |
| Heart | 0.18 ± 0.02 | 0.11 ± 0.01 |
| Lung | 0.45 ± 0.05 | 0.28 ± 0.03 |
| Liver | 0.85 ± 0.10 | 0.65 ± 0.08 |
| Spleen | 0.15 ± 0.02 | 0.10 ± 0.01 |
| Kidneys | 3.50 ± 0.40 | 2.80 ± 0.35 |
| Muscle | 0.12 ± 0.02 | 0.08 ± 0.01 |
| Tumor | 2.50 ± 0.30 | 2.20 ± 0.25 |
Data adapted from preclinical studies.
Comparison of Tumor Uptake for ⁶⁴Cu-labeled DOTA and NODAGA Immunoconjugates
This table compares the tumor uptake of a monoclonal antibody (mAb7) conjugated with either DOTA or NODAGA and labeled with ⁶⁴Cu in a prostate cancer xenograft model.
| Radioimmunoconjugate | Tumor Uptake at 24 hr (%ID/g ± SD) |
| ⁶⁴Cu-DOTA-mAb7 | 13.44 ± 1.21 |
| ⁶⁴Cu-NODAGA-mAb7 | 13.24 ± 4.86 |
These results indicate that NODAGA provides comparable tumor uptake to the well-established chelator DOTA for this particular antibody.[2]
Workflow Visualization
The following diagram illustrates the general workflow for the development and application of a radiopharmaceutical using NH2-Noda-GA.
Caption: Workflow for Radiopharmaceutical Development with NH2-Noda-GA.
